molecular formula C12H20Cl2N4 B3091038 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride CAS No. 1215598-66-5

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride

Cat. No. B3091038
CAS RN: 1215598-66-5
M. Wt: 291.22
InChI Key: CRJXBTXNKOPMAP-UHFFFAOYSA-N
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Description

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JBIR-22 and has a molecular formula of C12H19N5.

Scientific Research Applications

Biological Activity and Medicinal Chemistry

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride, as part of the benzimidazole class, is noted for its extensive application in various fields due to its structural similarity to natural nucleotides. The benzimidazole core is found in numerous bioactive compounds exhibiting a broad range of pharmacological activities, including anticancer, antiviral, antiparasitic, antihypertensive, and CNS stimulant effects, among others. This makes it a focal point in the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020). Moreover, benzimidazole derivatives have been synthesized to act as anticancer agents through various mechanisms such as intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The substituents reported in earlier and recent research are crucial for the synthesis of targeted benzimidazole derivatives as anticancer agents, highlighting the structure-activity relationship essential for drug design (Akhtar et al., 2019).

Biochemical Research

In biochemical research, benzimidazoles are used as tools to study microtubule structure, organization, and function in fungal cell biology and molecular genetics. These compounds are specific inhibitors of microtubule assembly, binding to the tubulin molecule. This property has been pivotal in understanding the molecular aspects of microtubule assembly and the role of benzimidazole binding sites at the tubulin molecule, contributing significantly to the characterization of these biological processes (Davidse, 1986).

properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXBTXNKOPMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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